1-(2-Hydroxyphenyl)-2-phenoxyethanone
Overview
Description
1-(2-Hydroxyphenyl)-2-phenoxyethanone, also known as benzophenone-1, is a chemical compound that belongs to the family of benzophenones. It is commonly used as a UV filter in various personal care products, including sunscreens, lotions, and lip balms. In recent years, there has been a growing interest in the scientific research application of 1-(2-Hydroxyphenyl)-2-phenoxyethanone due to its potential health effects and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : The compound 1-(2-Hydroxyphenyl)-2-phenoxyethanone can be involved in the synthesis of complex molecules. For instance, when reacted with trimethyl acetic anhydride, it leads to the formation of a product useful in various research areas due to its versatility in transformation processes (Lugemwa, 2019).
Chemical Transformation and Degradation Studies
- Understanding Degradation Mechanisms : The study of phenolic beta-1 lignin substructure model compounds, similar in structure to 1-(2-Hydroxyphenyl)-2-phenoxyethanone, provides insights into their degradation by laccase, revealing multiple reaction types including C alpha-C beta cleavage and alkyl-aryl cleavage, which are crucial for understanding the environmental breakdown of such compounds (Kawai, Umezawa, & Higuchi, 1988).
Applications in Material Science
- Enhancing Reactivity in Material Science : Compounds structurally related to 1-(2-Hydroxyphenyl)-2-phenoxyethanone are explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This shows the potential of using such phenolic compounds in material science, particularly in the development of new materials with tailored properties (Trejo-Machin et al., 2017).
Role in Photophysical Studies
- Photophysical Properties : The study of related hydroxyphenyl compounds in the context of lanthanide-centered hybrid materials demonstrates their role in influencing photophysical properties, which can be critical in designing materials for specific optical applications (Liu & Yan, 2008).
Implications in Environmental Sciences
- Bioremediation Potential : Compounds similar to 1-(2-Hydroxyphenyl)-2-phenoxyethanone have been studied for their biodegradability and potential role in bioremediation, particularly in the context of environmental pollutants like Bisphenol A, suggesting potential applications in environmental cleanup technologies (Chhaya & Gupte, 2013).
properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)10-17-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBGVKQUVURTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-2-phenoxyethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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